molecular formula C14H14N4 B8757478 N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE

Cat. No.: B8757478
M. Wt: 238.29 g/mol
InChI Key: BDKVJDQHYRDZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields Benzotriazole derivatives are widely recognized for their corrosion inhibition properties, making them valuable in industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Methylation: The benzotriazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline and formaldehyde under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzotriazole: Similar structure but with the methyl group at the 4-position.

    5-Methylbenzotriazole: Lacks the anilinomethyl group.

    1-Anilinomethylbenzotriazole: Lacks the methyl group.

Uniqueness

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is unique due to the presence of both the methyl and anilinomethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]aniline

InChI

InChI=1S/C14H14N4/c1-11-7-8-14-13(9-11)16-17-18(14)10-15-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

BDKVJDQHYRDZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (0.03 mol) of 1-hydroxymethyl-5-methylbenzotriazole and 2.9 g (0.03 mol) of aniline were suspended in ethanol and refluxed for 1 hour. The insoluble substance was removed by filtration while it was still hot and the filtrate was cooled to obtain crude crystals. By recrystallization of the crude crystals from ethanol 4.2 g of the desired compound having a melting point of 149° to 152° C. was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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